molecular formula C6H6INO B13016593 4-iodo-6-methylpyridin-2(1H)-one

4-iodo-6-methylpyridin-2(1H)-one

Cat. No.: B13016593
M. Wt: 235.02 g/mol
InChI Key: PTLYEMLMTWNNEU-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a ketone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-6-methylpyridin-2(1H)-one typically involves the iodination of 6-methylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the iodine atom.

    Reduction: 4-Iodo-6-methylpyridin-2(1H)-ol.

    Oxidation: 4-Iodo-6-methylpyridine-2-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-iodo-6-methylpyridin-2(1H)-one would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The iodine and methyl groups may play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylpyridine: Lacks the ketone group at the 2nd position.

    6-Methylpyridin-2(1H)-one: Lacks the iodine atom at the 4th position.

    4-Bromo-6-methylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

Uniqueness

4-Iodo-6-methylpyridin-2(1H)-one is unique due to the combination of its substituents, which can influence its reactivity and potential applications. The presence of both iodine and a ketone group provides distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

4-iodo-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)

InChI Key

PTLYEMLMTWNNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1)I

Origin of Product

United States

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